![molecular formula C20H19ClN2O3 B2847187 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 946227-21-0](/img/structure/B2847187.png)
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide
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Overview
Description
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as PEAQX, is a chemical compound that belongs to the family of isoxazole derivatives. PEAQX has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Herbicidal Applications
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, as part of the broader class of chloroacetamide and isoxazole derivatives, shows promise in agricultural applications, particularly as herbicides. A study by Kai et al. (1998) highlighted the herbicidal efficacy of similar compounds, particularly against upland field plants, noting that certain structural variants, such as those with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group, exhibit strong herbicidal activities against common weeds without negatively affecting crops like cotton (Kai, Horita, Miki, Ide, & Takase, 1998).
Biochemical Interactions and Structural Studies
The compound's interaction with biological systems, including its metabolism in liver microsomes, has been a subject of research. Coleman et al. (2000) explored the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, structural studies, such as those by Boechat et al. (2011), have contributed to understanding the molecular configurations and interactions of similar acetamide derivatives, which are vital for their biochemical and pharmacological properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Potential for Antipsychotic Agents
In the pharmaceutical realm, derivatives of acetamide have been explored for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their antipsychotic-like properties in behavioral animal tests (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987). Such studies underscore the potential of acetamide derivatives in developing new therapeutic agents.
Applications in Cancer Research
Furthermore, derivatives similar to 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide have been investigated for their roles in cancer treatment. Wu et al. (2009) reported on a novel compound, XN05, that exhibited potent antitumor activity against various cancer cells in vitro, highlighting the potential for these compounds in cancer therapy (Wu, Ding, Liu, Zhu, Hu, Yang, & He, 2009).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound might have potential therapeutic effects, such as antiviral, anti-inflammatory, or anticancer activities .
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-18-8-2-14(3-9-18)10-11-22-20(24)13-17-12-19(26-23-17)15-4-6-16(21)7-5-15/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYIRJRKJVYLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide |
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